molecular formula C40H61N11O8S B12390807 Mhlwaak

Mhlwaak

Cat. No.: B12390807
M. Wt: 856.0 g/mol
InChI Key: BQQPSRJQYNJXKE-CUOGVALMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mhlwaak is an antioxidant peptide derived from the pancreatin hydrolysate of C-phycocyanin. It exhibits potent radical scavenging capabilities, effectively shielding zebrafish larvae against hydrogen peroxide-induced oxidative damage .

Preparation Methods

Mhlwaak is synthesized through the hydrolysis of C-phycocyanin using pancreatin. The hydrolysis process involves enzymatic digestion, which breaks down the protein into smaller peptide fragments, including this compound . The industrial production of this compound follows similar enzymatic hydrolysis methods, ensuring the peptide’s purity and activity.

Chemical Reactions Analysis

Mhlwaak undergoes various chemical reactions, primarily focusing on its antioxidant properties. It participates in radical scavenging reactions, where it neutralizes free radicals such as DPPH and ABTS radicals . These reactions typically occur under mild conditions, with this compound acting as a reducing agent to donate electrons and stabilize the radicals. The major products formed from these reactions are the reduced forms of the radicals, which are less reactive and harmful.

Mechanism of Action

Mhlwaak exerts its effects through its potent antioxidant activity. It scavenges free radicals by donating electrons, thereby neutralizing their reactivity and preventing oxidative damage . The molecular targets of this compound include reactive oxygen species and other free radicals. It also activates the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase . This pathway plays a crucial role in cellular defense against oxidative stress and helps maintain redox homeostasis.

Comparison with Similar Compounds

Mhlwaak is unique compared to other antioxidant peptides due to its specific amino acid sequence and high radical scavenging ability. Similar compounds include MAQAAEYYR and MDYYFEER, which are also derived from the pancreatin hydrolysate of C-phycocyanin . While these peptides share similar antioxidant properties, this compound stands out for its higher efficacy in protecting zebrafish larvae from hydrogen peroxide-induced oxidative damage . The distinct amino acid composition and sequence of this compound contribute to its superior antioxidant activity and make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C40H61N11O8S

Molecular Weight

856.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C40H61N11O8S/c1-22(2)16-31(50-39(57)33(18-26-20-43-21-45-26)49-36(54)28(42)13-15-60-5)38(56)51-32(17-25-19-44-29-11-7-6-10-27(25)29)37(55)47-23(3)34(52)46-24(4)35(53)48-30(40(58)59)12-8-9-14-41/h6-7,10-11,19-24,28,30-33,44H,8-9,12-18,41-42H2,1-5H3,(H,43,45)(H,46,52)(H,47,55)(H,48,53)(H,49,54)(H,50,57)(H,51,56)(H,58,59)/t23-,24-,28-,30-,31-,32-,33-/m0/s1

InChI Key

BQQPSRJQYNJXKE-CUOGVALMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)N

Origin of Product

United States

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